Benzamide, N-(3-(5-methoxy-1H-indol-3-yl)propyl)-3-nitro-
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Overview
Description
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group attached to the indole ring and a nitrobenzamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Propyl Chain: The propyl chain can be attached through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide is unique due to the presence of both the methoxy group on the indole ring and the nitrobenzamide moiety. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Properties
CAS No. |
72612-11-4 |
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Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-7-8-18-17(11-16)14(12-21-18)5-3-9-20-19(23)13-4-2-6-15(10-13)22(24)25/h2,4,6-8,10-12,21H,3,5,9H2,1H3,(H,20,23) |
InChI Key |
JHTQBDVXGUVPED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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